

Application Note and Protocol: Quantification of Brivaracetam in Human Plasma by HPLC

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivaracetam is an anti-epileptic drug used as an adjunctive therapy for partial-onset seizures. [1][2] Accurate and reliable quantification of **Brivaracetam** in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2] This document provides a detailed protocol for the determination of **Brivaracetam** in human plasma using a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is simple, rapid, and suitable for routine analysis.

Principle

This method utilizes protein precipitation for sample clean-up, followed by reversed-phase HPLC for the separation and quantification of **Brivaracetam**.[1][2] An internal standard can be used to improve the accuracy and precision of the method. The concentration of **Brivaracetam** is determined by comparing the peak area of the analyte to that of a standard calibration curve.

Experimental Protocols Materials and Reagents

- Brivaracetam reference standard
- Internal Standard (e.g., Fluconazole)[1]



- Acetonitrile (HPLC grade)[1][2]
- Methanol (HPLC grade)[2][3]
- Water (HPLC grade)
- Potassium dihydrogen orthophosphate[1]
- Orthophosphoric acid[2]
- Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions based on a validated method.[1]

Parameter	Condition	
HPLC System	JASCO/PU2080 plus or equivalent	
Column	Hypersil Thermo C8 (250 x 4.6mm, 5μm)	
Mobile Phase	0.05M Phosphate Buffer (pH 5.0) : Acetonitrile (70:30 v/v)	
Flow Rate	1.0 mL/min	
Injection Volume	20 μL	
Column Temperature	Ambient	
Detection Wavelength	220 nm	
Internal Standard	Fluconazole	

Preparation of Solutions

• Phosphate Buffer (0.05M, pH 5.0): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water and adjust the pH to 5.0 with orthophosphoric acid.



- Brivaracetam Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Brivaracetam reference standard in 100 mL of methanol.
- Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Fluconazole in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the
 Brivaracetam stock solution with mobile phase to achieve concentrations in the desired
 calibration range (e.g., 1-8 μg/mL).[1]

Sample Preparation (Protein Precipitation)

- Pipette 480 μL of human plasma into a microcentrifuge tube.
- Spike with 10 μ L of the appropriate **Brivaracetam** working standard solution and 10 μ L of the internal standard working solution. For blank samples, add 20 μ L of methanol.
- Vortex the mixture for 30 seconds.
- Add 1 mL of acetonitrile to precipitate the plasma proteins.
- Vortex again for 2 minutes.
- Centrifuge the tubes at 10,000 rpm for 10 minutes.
- Transfer the clear supernatant to a clean tube.
- Inject 20 μL of the supernatant into the HPLC system.

Experimental Workflow



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Experimental workflow for **Brivaracetam** quantification.

Method Validation and Performance

The described HPLC method has been validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Linearity

The linearity of the method was assessed by analyzing a series of calibration standards.

Concentration Range (µg/mL)	Correlation Coefficient (r²)
1 - 8[1]	> 0.99
10 - 50[2][4]	> 0.999[2]
60 - 140[3]	> 0.999[3]

Precision and Accuracy

The precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC Level	Concentration (µg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
LQC	2[1]	< 2	< 2	95.07 - 95.20[1]
MQC	4	< 2	< 2	Not Reported
HQC	6[1]	< 2	< 2	94.15 - 96.66[1]

Limits of Detection and Quantification

Parameter	Value (μg/mL)
Limit of Detection (LOD)	2.67[4]
Limit of Quantification (LOQ)	8.11[4]



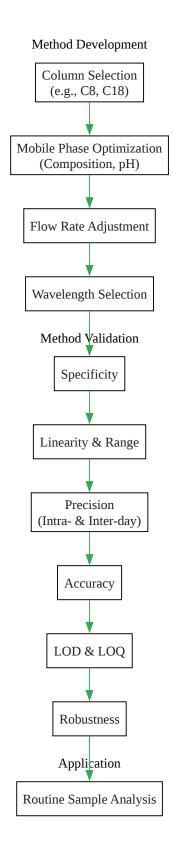
Data Presentation

The following is an example of how to present the quantitative data from a sample run.

Sample ID	Retention Time (min)	Peak Area	Concentration (µg/mL)
Blank	-	-	Not Detected
LQC	3.1	12345	2.05
MQC	3.1	24680	4.10
HQC	3.1	37025	6.15
Unknown 1	3.1	18500	3.08

Logical Relationship of Method Development





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Logical flow of HPLC method development and validation.



Conclusion

The HPLC method detailed in this application note is a reliable and efficient tool for the quantification of **Brivaracetam** in human plasma. The simple protein precipitation extraction and isocratic elution make it suitable for high-throughput analysis in a clinical or research setting. The method has been shown to be linear, precise, and accurate over a clinically relevant concentration range.

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